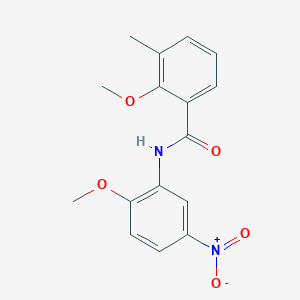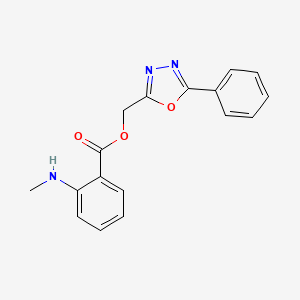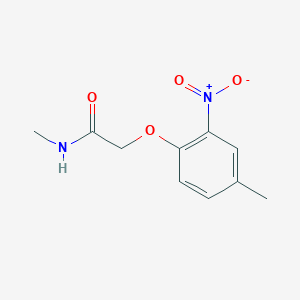![molecular formula C17H25ClN2O3 B4408565 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4408565.png)
2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide
説明
2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide, also known as CR-56, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool for studying the nervous system.
作用機序
2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide binds to the α7 nAChR in a competitive manner, blocking the binding of acetylcholine to the receptor. This results in the inhibition of receptor activation and downstream signaling pathways. This mechanism of action has been shown to be highly selective for the α7 nAChR, with little to no effect on other nAChR subtypes.
Biochemical and Physiological Effects
In addition to its effects on the nervous system, this compound has been shown to have several other biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide in lab experiments is its high selectivity for the α7 nAChR. This allows researchers to study the effects of blocking this receptor without interfering with other nAChR subtypes. However, one limitation is its potential toxicity, as it has been shown to be toxic to some cell lines at high concentrations.
将来の方向性
There are several potential future directions for 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide research. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its potential use as a tool for studying the role of the α7 nAChR in neurological processes, such as learning and memory. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide has been used in several scientific research studies as a tool to study the nervous system. It has been shown to be a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in several neurological processes, including learning and memory, attention, and sensory processing. By blocking this receptor, researchers can study the effects of its inhibition on these processes.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-13-12-15(4-5-16(13)18)23-14(2)17(21)19-6-3-7-20-8-10-22-11-9-20/h4-5,12,14H,3,6-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUDGSCLOSNQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCCCN2CCOCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(1-phenylethyl)amino]carbonyl}phenyl acetate](/img/structure/B4408488.png)
![2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4408495.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408503.png)

![2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]benzonitrile](/img/structure/B4408512.png)

![1-{3-[4-(8-quinolinyloxy)butoxy]phenyl}ethanone](/img/structure/B4408529.png)
![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408531.png)
![3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide](/img/structure/B4408535.png)
![N-(2-methylphenyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4408541.png)
![1-{3-[2-(benzyloxy)phenoxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4408557.png)


![N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4408592.png)